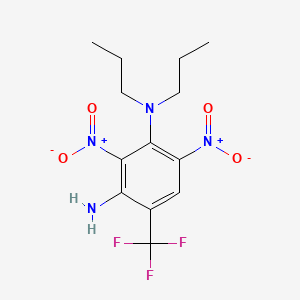
プロジアミン
概要
説明
Prodiamine is a preemergent herbicide of the dinitroaniline class. It is used with crops such as soybeans, alfalfa, cotton, and ornamental crops. Prodiamine inhibits the formation of microtubules . It was developed by Sandoz AG and marketed beginning in 1987 .
Synthesis Analysis
Prodiamine can be obtained starting from 2,4-dichlorobenzotrifluoride . The synthesis involves reaction conditions with ammonia in 1,4-dioxane at 95 - 100°C for 40 hours .Molecular Structure Analysis
The molecular formula of Prodiamine is C13H17F3N4O4 . The IUPAC name is 2,4-dinitro-3-N,3-N-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine .Physical And Chemical Properties Analysis
Prodiamine is low in toxicity to people. It does not dissolve well in water and binds tightly to soil. It breaks down slowly in soil, but rapidly if exposed to sunlight or if it is in water .科学的研究の応用
農業における除草剤
プロジアミンは、植物の根と芽の細胞分裂を阻害することで作用する、広く使用されている除草剤です . 一年生草本や広葉雑草の防除に使用されます . 非農耕地、苗床、ゴルフ場、住宅地で使用されています .
播種前または発芽前処理
プロジアミンは、播種前または発芽前に使用できる選択性除草剤です . これにより、雑草が成長する前に防除したい農家や園芸家にとって貴重なツールとなります。
ジニトロアニリン抵抗性メヒシバの防除
研究によると、プロジアミンはジニトロアニリン抵抗性メヒシバを防除するために使用できます . これは、メヒシバが深刻な問題となる可能性のある芝生管理において特に役立ちます .
オヒシバの防除
プロジアミンは、オヒシバを効果的に防除することができることがわかっています . これは、多くの芝生や庭で発生する一般的な雑草であり、これを防除することで、これらの地域の健康と外観を維持するのに役立ちます .
アカザの防除
アカザは、プロジアミンが効果的に防除できることがわかっている別の雑草です . この雑草は、作物と資源を競合する可能性があるため、防除することで作物の収量増加に役立ちます .
シロザの防除
プロジアミンは、シロザを効果的に防除できることもわかっています . この雑草は世界中で多く発生しており、防除することで、農地の健康と生産性を維持するのに役立ちます .
作用機序
Target of Action
Prodiamine primarily targets the cells in plants’ roots and shoots . It specifically interferes with cell division, thereby inhibiting the growth of these cells .
Mode of Action
Prodiamine works by binding to the tubulin proteins, which are crucial for cell division . This binding inhibits the formation of microtubules during mitosis in plant root tips . The disruption of this process stunts root and shoot development, effectively curtailing weed growth .
Biochemical Pathways
It is known that prodiamine belongs to a group of human-made herbicides called dinitroanilines . These herbicides are known to interfere with tubulin proteins, which play a critical role in cell division . By inhibiting the formation of microtubules, prodiamine disrupts the normal cell division process, leading to stunted growth in the targeted plants .
Pharmacokinetics
Prodiamine exhibits low solubility in water and binds tightly to soil . This characteristic allows it to remain in the soil for extended periods, providing long-lasting weed control . Prodiamine breaks down rapidly when exposed to sunlight or if it is in water . This suggests that its bioavailability and efficacy may be influenced by environmental conditions such as sunlight exposure and soil moisture .
Result of Action
The primary result of prodiamine’s action is the prevention of weed growth. By inhibiting cell division in the roots and shoots of plants, prodiamine prevents the germination and growth of weeds . This makes prodiamine an effective pre-emergent herbicide for controlling annual grasses and broadleaf weeds .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of prodiamine. Its low solubility in water and strong binding to soil allow it to remain active in the soil for extended periods . Exposure to sunlight or water can accelerate the breakdown of prodiamine, reducing its effectiveness . Furthermore, prodiamine is toxic to some aquatic animals and moderately toxic to earthworms , suggesting that its use should be carefully managed to minimize environmental impact.
Safety and Hazards
Prodiamine is considered a “possible human carcinogen” by the U.S. Environmental Protection Agency . It is low in toxicity to bees and other beneficial insects but moderately toxic to earthworms. It is toxic to some aquatic animals . Safety data sheets indicate that it may be harmful in contact with skin and may cause drowsiness or dizziness .
生化学分析
Biochemical Properties
Prodiamine interacts with tubulin proteins in plant cells, inhibiting microtubule formation . This interaction disrupts cell division, thereby inhibiting the growth of roots and shoots . The nature of this interaction is inhibitory, as prodiamine prevents the normal function of tubulin proteins.
Cellular Effects
Prodiamine has a significant impact on plant cells. It interferes with cell division, which leads to the inhibition of root and shoot growth . This can affect various cellular processes, including cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of prodiamine involves its binding to tubulin proteins in plant cells . This binding inhibits the formation of microtubules, structures that are essential for cell division . As a result, prodiamine effectively stops the growth of roots and shoots in plants .
Temporal Effects in Laboratory Settings
Prodiamine is known to be stable in soil, where it breaks down slowly . It degrades rapidly when exposed to sunlight or if it is in water . Over time, the effects of prodiamine on cellular function may change due to these degradation processes.
Dosage Effects in Animal Models
It is moderately toxic to earthworms and some aquatic animals .
Metabolic Pathways
Given its mode of action, it is likely that prodiamine interacts with the metabolic pathways involving tubulin proteins and cell division .
Transport and Distribution
Prodiamine does not dissolve well in water and binds tightly to soil This suggests that its transport within cells and tissues is likely limited
Subcellular Localization
Given its mode of action, it is likely that prodiamine localizes to areas of the cell where tubulin proteins and microtubules are present
特性
IUPAC Name |
2,4-dinitro-3-N,3-N-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O4/c1-3-5-18(6-4-2)11-9(19(21)22)7-8(13(14,15)16)10(17)12(11)20(23)24/h7H,3-6,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVPPPHXAASNOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1034210 | |
| Record name | Prodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29091-21-2 | |
| Record name | Prodiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29091-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prodiamine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029091212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 2,6-dinitro-N1,N1-dipropyl-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Prodiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1034210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-N',N'-dipropyl-6-(trifluoromethyl)benzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.914 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRODIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IJI5J414Q6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does prodiamine work?
A1: Prodiamine inhibits cell division by disrupting microtubule formation, which is essential for cell division in plants. [, , ] It binds to the α-tubulin protein, a key component of microtubules, ultimately leading to cell death in susceptible plants. [, , , ]
Q2: Are there known cases of weed resistance to prodiamine?
A2: Yes, unfortunately, resistance to dinitroaniline herbicides, including prodiamine, has emerged in several weed species like annual bluegrass and goosegrass. [, , , , , ]
Q3: What are the mechanisms of resistance to prodiamine in weeds?
A3: Research has identified mutations in the α-tubulin gene as a key mechanism of resistance. One commonly observed mutation is the substitution of threonine with isoleucine at position 239 (Thr-239-Ile). [, , ] This mutation reduces the binding affinity of prodiamine to the α-tubulin protein, rendering the herbicide less effective.
Q4: Does the same mutation always confer the same level of resistance?
A4: Interestingly, different populations of annual bluegrass with the same Thr-239-Ile mutation have shown variable responses to prodiamine. [] This suggests that additional factors, beyond the target-site mutation, might be involved in the resistance mechanism.
Q5: Is there cross-resistance with other herbicides?
A5: Research suggests that goosegrass with the Leu-136-Phe mutation in the α-tubulin gene exhibits cross-resistance to other mitotic-inhibiting herbicides, including dithiopyr, pendimethalin, and oryzalin. [] This emphasizes the need for diverse herbicide strategies to manage resistant weeds.
Q6: How long does prodiamine persist in the soil?
A7: Prodiamine exhibits relatively long soil persistence, typically ranging from 50 to 70 days or longer, depending on environmental factors like soil type and moisture. [, , , , ]
Q7: Does prodiamine pose any environmental risks?
A8: While prodiamine effectively controls weeds, its persistence in soil necessitates careful management to minimize potential environmental risks. [, , ] Run-off from treated areas, particularly those with high sand content and low organic matter, can carry the herbicide to non-target areas. []
Q8: Can prodiamine be removed from water runoff?
A9: Constructed wetlands have demonstrated the ability to remove prodiamine from nursery runoff. [] A study showed that a gravel subsurface flow constructed wetland could remove up to 65% of prodiamine from influent water. []
Q9: What factors can affect prodiamine efficacy?
A10: Soil type, application timing, and the target weed species can all influence the efficacy of prodiamine. [, , , , , , ] For example, prodiamine tends to be more effective in clay-loam soils compared to sandy soils. []
Q10: Does the application method impact prodiamine efficacy?
A11: The choice of carrier can influence the efficacy of prodiamine. For instance, while leaf-waste pellets have shown promise as an organic carrier for pendimethalin, they were not as effective for isoxaben. [] This highlights the importance of selecting an appropriate carrier for each herbicide.
Q11: Can prodiamine affect the quality of established turfgrass?
A13: While generally safe for established turfgrass, high rates of prodiamine can temporarily reduce turf quality and root mass, especially in Kentucky bluegrass. [, , , ]
Q12: Does prodiamine influence the susceptibility of turfgrass to divoting?
A14: Research suggests that pre-emergent herbicides, including prodiamine, do not negatively impact divot resistance or recovery in hybrid bermudagrass. [] This is encouraging as it suggests that effective weed control can be achieved without compromising turfgrass performance under these conditions.
Q13: Does prodiamine application affect nutrient uptake in turfgrass?
A15: Pre-emergent herbicides, including prodiamine, can influence nutrient content in hybrid bermudagrass. [] Prodiamine, in particular, has been shown to reduce phosphorus, sulfur, and potassium content in turfgrass foliage. [] This effect is likely linked to reduced root growth, highlighting the importance of monitoring nutrient levels and adjusting fertilization programs accordingly.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]phenol](/img/structure/B1679078.png)
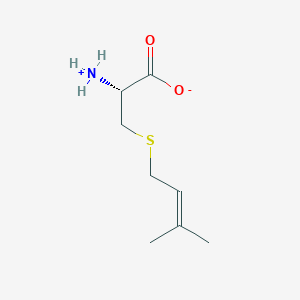


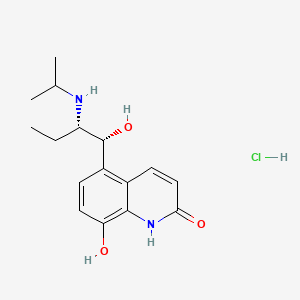
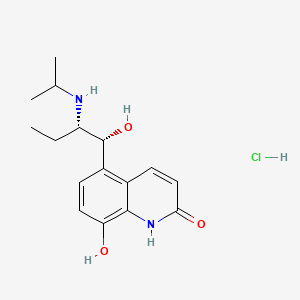
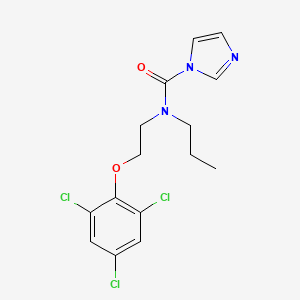
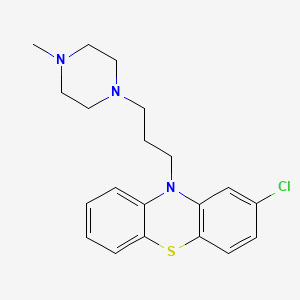
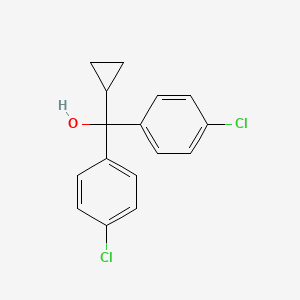

![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)